molecular formula C19H16FN5O2 B2383824 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034271-64-0

4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2383824
CAS No.: 2034271-64-0
M. Wt: 365.368
InChI Key: CDPWHLFTCINILP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide is a synthetically designed small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates two key pharmacophores: a pyrrole ring and a 1,2,4-oxadiazole heterocycle, a combination known to be valuable in the development of new antibacterial agents . The presence of the fluorophenyl group is a common strategy to enhance metabolic stability and influence lipophilicity, which can improve cell membrane penetration . Research into analogous compounds, particularly those featuring pyrrole and oxadiazole motifs, has demonstrated promising activity against a range of plant pathogenic bacteria, suggesting a potential mechanism of action that may involve disruptive interactions with bacterial cellular machinery . The pyrrole heterocycle itself is a privileged scaffold in many natural antibacterial compounds and is known for its ability to facilitate passive diffusion across cell membranes, making it a highly relevant structure in the fight against drug-resistant pathogens . This compound is provided as a tool for scientists investigating novel pathways to overcome antibacterial resistance. It is intended for in vitro research applications only.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-25-8-2-3-16(25)18-23-17(27-24-18)11-22-19(26)15-9-13(10-21-15)12-4-6-14(20)7-5-12/h2-10,21H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWHLFTCINILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Amidoxime Precursor

The synthesis begins with the preparation of a pyrrole-substituted amidoxime. A nitrile precursor, such as 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile, is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime. This reaction is typically conducted in the presence of potassium carbonate to neutralize hydrochloric acid, with the amidoxime isolated via solvent evaporation and recrystallization.

Cyclization with Acyl Chlorides

The amidoxime is reacted with an activated carboxylic acid derivative to form the 1,2,4-oxadiazole ring. In a novel microwave-assisted protocol, the amidoxime and a substituted acryloyl chloride (e.g., 3-aryl-acryloyl chloride) are combined with silica gel as a solid support and irradiated at 75 W (100–105°C) for 5–45 minutes. Silica gel facilitates efficient heat transfer and minimizes side reactions, yielding the oxadiazole product in higher purity compared to conventional thermal methods. For the target compound, the acryloyl chloride must incorporate a methylpyrrole group, necessitating prior synthesis of 3-(1-methyl-1H-pyrrol-2-yl)acryloyl chloride via treatment of the corresponding acrylic acid with oxalyl chloride.

Synthesis of the 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxamide Fragment

Construction of the Pyrrole Ring

The 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid can be synthesized via a Knorr pyrrole synthesis or transition-metal-catalyzed coupling. A practical route involves Suzuki-Miyaura coupling between 4-fluorophenylboronic acid and a brominated pyrrole ester, followed by hydrolysis to the carboxylic acid. For example, ethyl 4-bromo-1H-pyrrole-2-carboxylate may be coupled with 4-fluorophenylboronic acid using palladium(II) acetate and triphenylphosphine in a mixture of dimethoxyethane and aqueous sodium carbonate.

Activation and Amide Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with the oxadiazole-methylamine intermediate (prepared by reducing a nitro group or via reductive amination) in the presence of a base like triethylamine yields the final carboxamide. Alternatively, coupling reagents such as HATU or EDCl may be employed in dichloromethane or DMF to form the amide bond under milder conditions.

Optimization and Critical Reaction Parameters

Microwave-Assisted Cyclization

The microwave method described by Lima et al. significantly improves the yield and purity of the 1,2,4-oxadiazole ring compared to traditional heating. Key parameters include:

  • Power and Temperature : 75 W irradiation maintains a reaction temperature of 100–105°C, ensuring rapid cyclization without decomposition.
  • Solid Support : Silica gel absorbs excess reagents and byproducts, simplifying purification.
  • Reaction Time : 15–30 minutes typically suffices for complete conversion, monitored by TLC.

Protecting Group Strategies

The methylpyrrole group’s sensitivity to oxidation necessitates protection during certain steps. While the cited methods do not explicitly address this, analogous protocols suggest using silyl protecting groups (e.g., 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane) for hydroxyl or amine functionalities in related heterocycles.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) are preferred for amide couplings, while nonpolar solvents (heptane, toluene) aid in precipitating intermediates to drive equilibria. Triethylamine is commonly used to scavenge HCl during acyl chloride reactions.

Characterization and Analytical Data

The final compound and intermediates require rigorous characterization:

  • NMR Spectroscopy : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR confirm the integration of the fluorophenyl (δ 7.1–7.3 ppm), pyrrole (δ 6.2–6.8 ppm), and oxadiazole (δ 8.1–8.3 ppm) protons.
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 365.4 [M+H]$$ ^+ $$.
  • HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity.

Challenges and Alternative Approaches

Regioselectivity in Oxadiazole Formation

Unsymmetrical amidoximes may yield regioisomeric oxadiazoles. Computational modeling (DFT) can predict the thermodynamically favored product, while steric directing groups on the amidoxime can enforce selectivity.

Stability of Acyl Chlorides

3-(1-Methyl-1H-pyrrol-2-yl)acryloyl chloride is prone to hydrolysis. In-situ generation using oxalyl chloride and immediate use in cyclization minimizes degradation.

Scalability

The microwave method’s scalability is limited by cavity size. Transitioning to continuous-flow microwave reactors or optimizing conventional heating with catalysts (e.g., CuI) may address this.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and catalysts (e.g., palladium) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound serves as a lead candidate for the development of new pharmaceuticals targeting specific biological pathways. Its structure suggests potential interactions with various receptors and enzymes, which can modulate biological activities. For instance:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar oxadiazole structures exhibit significant anticancer properties. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown percent growth inhibitions against various cancer cell lines, suggesting that 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide could also possess similar activity .

Mechanism of Action
The mechanism likely involves binding to specific molecular targets within cells, influencing signaling pathways that regulate cell growth and apoptosis. This interaction can lead to therapeutic outcomes against diseases such as cancer.

Material Science Applications

Novel Material Design
The compound’s unique structural features make it suitable for developing advanced materials with specific electronic or optical properties. The incorporation of the fluorophenyl group enhances lipophilicity and could lead to improved performance in organic electronic devices or sensors.

Photonic Applications
Research into similar compounds has shown potential for use in photonic devices due to their ability to absorb and emit light at specific wavelengths. This suggests that this compound might be explored for applications in light-emitting diodes (LEDs) or solar cells.

Organic Synthesis Applications

Building Block for Complex Molecules
This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Formation of New Compounds : The oxadiazole moiety can participate in cyclization reactions to form more complex structures.
  • Substitution Reactions : The presence of the fluorophenyl group enables electrophilic or nucleophilic substitution reactions, expanding the synthetic utility of this compound.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Structural Analogs from Literature

The following compounds share structural similarities with the target molecule, particularly in fluorophenyl substitution, heterocyclic cores, and carboxamide linkages:

Compound Name / Source Core Heterocycle Fluorophenyl Position Bioactivity / Application Molecular Weight (g/mol) Reference
Target Compound Pyrrole + 1,2,4-Oxadiazole Position 4 (pyrrole) Hypothesized anticancer/antimicrobial ~383.35
5-(4-Fluorophenyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide (Atorvastatin d-Lactone derivative) Pyrrole Position 5 (pyrrole) Cholesterol-lowering (statin class) ~627.71
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Position 4 (chromenone) Kinase inhibition ~589.10
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide Isoxazole Position 1 (benzyl) Undisclosed (structural analog) ~380.35
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole Position 1 (pyrazole) Antimicrobial screening ~234.22

Functional Group Analysis

  • Fluorophenyl Group : Present in all analogs, this moiety enhances metabolic stability and binding affinity via hydrophobic interactions and fluorine’s electron-withdrawing effects .
  • Heterocyclic Cores :
    • 1,2,4-Oxadiazole (target compound): Improves pharmacokinetic properties (e.g., solubility, bioavailability) compared to pyrazoles or isoxazoles .
    • Pyrazolo-pyrimidine : Favored in kinase inhibitors due to planar structure and hydrogen-bonding capacity.
  • Carboxamide Linker : Critical for intermolecular interactions (e.g., hydrogen bonding with target proteins) .

Bioactivity Trends

  • Anticancer Potential: The oxadiazole-pyrrole framework in the target compound aligns with ferroptosis-inducing agents (e.g., FINs) described in , which selectively target cancer cells .
  • Antimicrobial Activity : Pyrazole carboxamides (e.g., ) exhibit insecticidal properties, suggesting the target compound may share similar mechanisms against microbial targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide, and what intermediates are critical for ensuring high yield and purity?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with β-diketones or via microwave-assisted methods to enhance efficiency .
  • Oxadiazole ring construction : Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions .
  • Critical intermediates : Fluorophenyl-substituted precursors and methylpyrrole-oxadiazole intermediates must be purified via column chromatography or recrystallization to avoid side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide and oxadiazole .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize the synthesis of this compound under varying reaction conditions?

  • Answer :

  • Variables tested : Temperature (50–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C), and reaction time .
  • Response Surface Methodology (RSM) : Models interactions between variables to maximize yield and minimize byproducts .
  • Flow chemistry : Continuous-flow reactors improve reproducibility and scalability for steps like cyclization .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound across different studies?

  • Answer :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HeLa, MCF-7) and assay protocols (e.g., MTT for cytotoxicity) .
  • Structural analogs : Compare activity of derivatives with modified fluorophenyl or oxadiazole groups to identify structure-activity relationships (SAR) .
  • Meta-analysis : Statistically evaluate data variability due to differences in dosing, exposure time, or biological models .

Q. What computational approaches are utilized to predict the binding interactions between this compound and target proteins?

  • Answer :

  • Molecular docking : Software like AutoDock Vina predicts binding poses in active sites (e.g., kinase domains) by scoring ligand-receptor interactions .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to identify key residues for interaction .
  • Pharmacophore modeling : Maps electrostatic and hydrophobic features to align with target binding pockets .

Methodological Considerations

  • Synthetic Challenges : Microwave-assisted synthesis reduces reaction times but requires precise temperature control to prevent decomposition .
  • Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or enzymatic assays .
  • Data Interpretation : Cross-validate computational predictions with experimental IC50 values and crystallographic data (if available) .

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